4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 93339-72-1
VCID: VC6438908
InChI: InChI=1S/C5H10F3N.ClH/c1-4(2,9)3-5(6,7)8;/h3,9H2,1-2H3;1H
SMILES: CC(C)(CC(F)(F)F)N.Cl
Molecular Formula: C5H11ClF3N
Molecular Weight: 177.6

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride

CAS No.: 93339-72-1

Cat. No.: VC6438908

Molecular Formula: C5H11ClF3N

Molecular Weight: 177.6

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride - 93339-72-1

Specification

CAS No. 93339-72-1
Molecular Formula C5H11ClF3N
Molecular Weight 177.6
IUPAC Name 4,4,4-trifluoro-2-methylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C5H10F3N.ClH/c1-4(2,9)3-5(6,7)8;/h3,9H2,1-2H3;1H
Standard InChI Key RRZQHDVKGFLSTK-UHFFFAOYSA-N
SMILES CC(C)(CC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride is systematically named as a hydrochlorinated tertiary amine with a branched carbon chain. The IUPAC name derives from its four-carbon backbone (butan-2-amine), modified by a trifluoromethyl group at the fourth carbon and a methyl group at the second carbon . Its molecular formula C5H10F3NHCl\text{C}_5\text{H}_{10}\text{F}_3\text{N} \cdot \text{HCl} reflects the incorporation of three fluorine atoms and a protonated amine group stabilized by a chloride counterion .

The compound’s SMILES notation, CC(C)(CC(F)(F)F)N.Cl\text{CC(C)(CC(F)(F)F)N.Cl}, illustrates the branching pattern and spatial arrangement of substituents . This structure confers distinct electronic properties due to the electron-withdrawing trifluoromethyl group, which influences reactivity and intermolecular interactions .

Comparative Analysis with Analogues

Structural analogues such as 4,4,4-trifluorobutan-2-amine (CAS 37143-52-5) and (R)-1,1,1-trifluoropropan-2-amine hydrochloride (CAS 177469-12-4) highlight the impact of chain length and stereochemistry on physicochemical behavior . For instance, the shorter three-carbon chain in the latter reduces molar mass (127.11 g/mol) and alters predicted boiling points . These differences underscore the importance of carbon backbone design in tuning properties like solubility and thermal stability.

Synthesis and Manufacturing Considerations

Industrial-Scale Challenges

Scaling production introduces challenges, including the handling of volatile intermediates and the need for high-purity fluorine sources. The predicted boiling point (79.2 \pm 40.0 \, ^\circ\text{C}) indicates potential difficulties in distillation-based purification . Furthermore, the hygroscopic nature of hydrochloride salts necessitates anhydrous conditions during storage and processing .

Physicochemical and Spectroscopic Properties

Thermodynamic and Solubility Profiles

The compound’s density (1.075±0.06g/cm31.075 \pm 0.06 \, \text{g/cm}^3) and pKa (8.22±0.258.22 \pm 0.25 ) suggest moderate lipophilicity and basicity. These properties are critical for pharmaceutical applications, where membrane permeability and ionization state affect bioavailability. The trifluoromethyl group enhances lipid solubility, while the hydrochloride salt improves aqueous solubility, creating a balance suitable for drug formulation .

Predicted boiling and melting points remain unverified experimentally, highlighting a gap in current literature. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies are needed to validate these parameters.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic absorptions for N-H stretching (3300cm1\sim 3300 \, \text{cm}^{-1}), C-F vibrations (11001200cm11100-1200 \, \text{cm}^{-1}), and C-N bonds (1250cm11250 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) data, though unavailable for this specific compound, can be inferred from analogues: 19F^{19}\text{F}-NMR would show a singlet for the trifluoromethyl group at 60ppm\sim -60 \, \text{ppm}, while 1H^{1}\text{H}-NMR would display signals for methyl groups at 1.5ppm\sim 1.5 \, \text{ppm} .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Fluorinated amines are pivotal in drug discovery due to their metabolic stability and bioactivity. The trifluoromethyl group in 4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride could enhance binding affinity to biological targets, such as kinases or G protein-coupled receptors . For example, similar compounds have been investigated as CDK9 inhibitors for cancer therapy, leveraging fluorine’s electronegativity to modulate enzyme interactions .

Agrochemical Development

In agrochemistry, fluorinated amines serve as building blocks for herbicides and pesticides. The compound’s volatility and solubility profile may facilitate foliar uptake or soil persistence, depending on formulation . Comparative studies with non-fluorinated analogues could elucidate structure-activity relationships for pest control agents.

Future Research Directions

  • Experimental Validation of Predicted Properties: Conduct TGA, DSC, and spectroscopic analyses to confirm thermal and structural characteristics .

  • Synthetic Route Optimization: Explore catalytic methods to improve yield and purity, such as flow chemistry or biocatalysis .

  • Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory activity in vitro .

  • Environmental Fate Studies: Investigate degradation products and ecotoxicity using model organisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator